Tert-butyl n-[4-(piperidin-3-yl)phenyl]carbamate
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Overview
Description
Tert-butyl n-[4-(piperidin-3-yl)phenyl]carbamate is a chemical compound with the molecular formula C16H24N2O2 It is a carbamate derivative that features a tert-butyl group, a piperidine ring, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl n-[4-(piperidin-3-yl)phenyl]carbamate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate. One common method includes the following steps:
Starting Materials: Piperidine and tert-butyl chloroformate.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane, under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture and oxygen interference.
Procedure: Piperidine is first dissolved in the solvent, and then tert-butyl chloroformate is added dropwise while maintaining the reaction mixture at a low temperature (0-5°C). The mixture is then allowed to warm to room temperature and stirred for several hours.
Purification: The product is purified by standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and yield. Additionally, industrial processes often incorporate rigorous quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl n-[4-(piperidin-3-yl)phenyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or the piperidine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding N-oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted carbamates or piperidine derivatives.
Scientific Research Applications
Tert-butyl n-[4-(piperidin-3-yl)phenyl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent or as an intermediate in the synthesis of drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl n-[4-(piperidin-3-yl)phenyl]carbamate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (2-piperidin-3-ylethyl)carbamate
- ®-3-(Boc-amino)piperidine
- Tert-butyl N-{[4-(piperidin-3-yl)phenyl]methyl}carbamate
Uniqueness
Tert-butyl n-[4-(piperidin-3-yl)phenyl]carbamate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a tert-butyl group, piperidine ring, and phenyl group makes it a versatile compound for various applications, setting it apart from other similar carbamate derivatives.
Properties
CAS No. |
887589-62-0 |
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Molecular Formula |
C16H24N2O2 |
Molecular Weight |
276.37 g/mol |
IUPAC Name |
tert-butyl N-(4-piperidin-3-ylphenyl)carbamate |
InChI |
InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-14-8-6-12(7-9-14)13-5-4-10-17-11-13/h6-9,13,17H,4-5,10-11H2,1-3H3,(H,18,19) |
InChI Key |
CADFGPVIPSNJQM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2CCCNC2 |
Origin of Product |
United States |
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